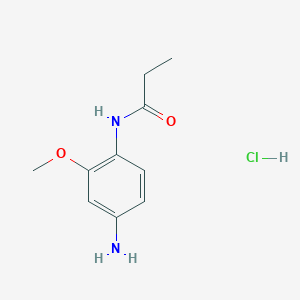
N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide
Übersicht
Beschreibung
“N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide” is a chemical compound. Based on its name, it contains a benzyl group substituted with a bromo and a methoxy group, and a pentanamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 5-bromo-2-methoxybenzyl halide with 3-pentanamine, followed by the addition of hydrobromic acid to form the hydrobromide salt .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted at the 5-position with a bromine atom and at the 2-position with a methoxy group. This benzene ring would be attached to a pentanamine chain via a methylene (CH2) group .Chemical Reactions Analysis
As a brominated compound, “N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide” could potentially undergo various reactions such as nucleophilic aromatic substitution or elimination reactions .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis and characterization of zinc(II) phthalocyanine derivatives, substituted with benzenesulfonamide groups containing a Schiff base. These compounds, which share structural similarities with N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide, exhibit significant photophysical and photochemical properties suitable for photodynamic therapy (PDT). The synthesized zinc(II) phthalocyanine demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Chemistry Applications
In the realm of analytical chemistry, substituted N-benzyl derivatives of 4-bromo-2,5-dimethoxyphenylisopropylamines, which are structurally related to the compound of interest, were synthesized and analyzed using gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared (GC-IR) spectroscopy. These compounds, including N-(methoxybenzyl)- and dimethoxybenzyl-4-bromo-2,5-dimethoxyphenylisopropylamines, are of interest due to their potential as novel psychoactive substances. The analytical techniques employed allowed for the separation of regioisomers and the identification of significant ions in their spectra, contributing to the field of forensic chemistry (Abiedalla, Almalki, Deruiter, & Clark, 2021).
Organic Synthesis Applications
Research by Yue-ji (2015) involved the synthesis of N-benzyl amides, including compounds with structural elements similar to N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide. The study focused on the amidation reaction of various benzylamines with different acids, using p-toluenesulfonic acid as the catalyst. This work contributes to the development of new compounds for potential applications in medicine, pesticides, and chemical fields, highlighting the versatility of N-substituted benzyl compounds in organic synthesis (Yue-ji, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO.BrH/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3;/h6-8,12,15H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMCQAQXGRHIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C=CC(=C1)Br)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide | |
CAS RN |
1609404-11-6 | |
| Record name | Benzenemethanamine, 5-bromo-N-(1-ethylpropyl)-2-methoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrobromide](/img/structure/B3244062.png)
amine hydrobromide](/img/structure/B3244071.png)

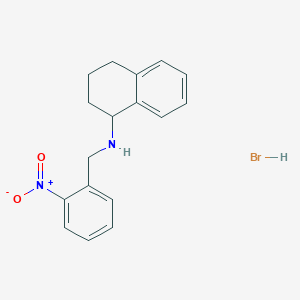
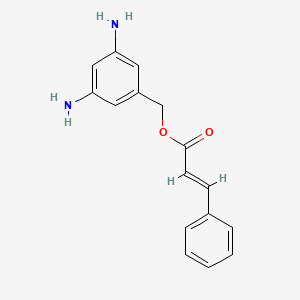
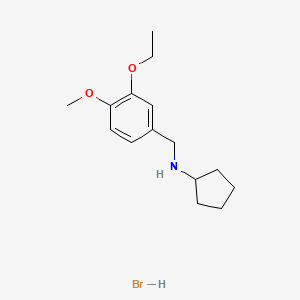

![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3244129.png)
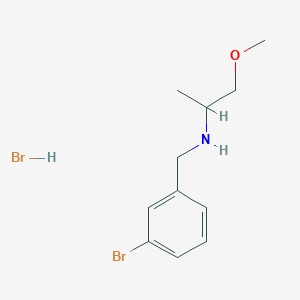
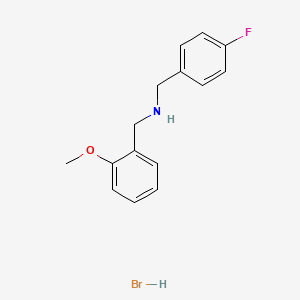
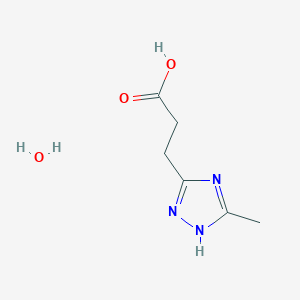
amine hydrochloride](/img/structure/B3244168.png)
